N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine
Overview
Description
“N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine” is a chemical compound. The specific properties and characteristics of this compound are currently unknown.
Synthesis Analysis
The synthesis process for this compound is not available in the public domain.Molecular Structure Analysis
The molecular structure of this compound is not available in the public domain.Chemical Reactions Analysis
The chemical reactions involving this compound are not available in the public domain.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the public domain.Scientific Research Applications
Synthesis and Characterization
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine and similar pyrazine-modulated oligo-α-pyridylamino ligands have been synthesized and characterized, finding use in the creation of metal string complexes. For instance, the ligand was used in synthesizing linear heptacobalt(II) metal string complexes, exhibiting the shortest Co-Co distance and the longest Co chain with direct Co-Co bonds observed to date. These complexes demonstrated stable electrochemical properties and exhibited anomalous magnetic behavior (Wang et al., 2007).
Similar ligands have been utilized in the synthesis of heptametal(II) extended metal atom chains (EMACs), which underwent electrochemical studies revealing reversible oxidation and reduction properties. These studies are crucial in understanding the electron transport and magnetic interactions in such complexes (Ismayilov et al., 2009).
Molecular Interaction Studies
- The structural aspects of these ligands have been explored in various studies. For example, the investigation of a compound closely related to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine revealed the nearly coplanar alignment of its pyridine and pyrazine rings, with interesting intermolecular hydrogen bonding patterns forming a three-dimensional network. These structural insights are vital for understanding molecular interactions in crystalline forms (Wang & Yuan, 2018).
Electrocatalysis and Coordination Chemistry
- Studies involving ligands similar to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine have delved into their use in electrocatalysis and coordination chemistry. For example, the synthesis and characterization of poly(benzimidazole-amide)/Ni nanocomposite based on a related pyridine moiety demonstrated the potential for catalyzing the reduction of organic compounds, highlighting the versatility of these ligands in catalytic applications (Abdolmaleki & Molavian, 2015).
Antimicrobial Research
- In the realm of pharmaceutical research, derivatives of indole and pyrazine, closely related to N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine, have been synthesized and tested for antimicrobial activity. These studies have revealed that certain compounds exhibit significant growth inhibition activities, indicating the potential for developing new antimicrobial agents (El-Sayed et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not available in the public domain.
Future Directions
The future directions for research on this compound are not available in the public domain.
properties
IUPAC Name |
3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRIJKVMMZEKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine | |
CAS RN |
1175017-90-9 | |
Record name | AKN-028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AKN-028 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AKN-028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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